4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid
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Overview
Description
4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol It is known for its unique structure, which includes a piperidine ring substituted with a methyl group and a prop-2-ynoyl group
Preparation Methods
The synthesis of 4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available piperidine derivatives
Reaction Conditions: The reactions are generally carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Common reagents used include acyl chlorides and base catalysts.
Industrial Production Methods: Industrial production may involve optimization of the synthetic route to increase yield and purity.
Chemical Reactions Analysis
4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the prop-2-ynoyl group to a more saturated form. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynoyl group can be replaced by other nucleophiles. Common reagents include alkyl halides and amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to undergo various chemical transformations makes it a candidate for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The prop-2-ynoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The piperidine ring provides structural stability and influences the compound’s binding affinity .
Comparison with Similar Compounds
4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-Methylpiperidine-4-carboxylic acid and 1-(Prop-2-ynoyl)piperidine-4-carboxylic acid share structural similarities.
Properties
IUPAC Name |
4-methyl-1-prop-2-ynoylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-8(12)11-6-4-10(2,5-7-11)9(13)14/h1H,4-7H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKURWMFGTXVRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C#C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341054-38-3 |
Source
|
Record name | 4-methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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